2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of ethoxy, fluoro, and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical processes.
Preparation Methods
The synthesis of 2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding boronic acid with a diol under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel, which facilitates the formation of the boronic ester. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert it into the corresponding borane.
Substitution: The ethoxy, fluoro, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boranes, and substituted phenyl derivatives.
Scientific Research Applications
2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. Molecular targets include organic molecules with reactive functional groups, which can undergo coupling or substitution reactions with the boronic ester.
Comparison with Similar Compounds
Compared to other boronic esters, 2-(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups. Similar compounds include:
Phenylboronic acid: Lacks the ethoxy, fluoro, and trifluoromethyl groups.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the ethoxy and fluoro groups.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Lacks the dioxaborolane ring.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF4O3/c1-6-21-10-8-7-9(15(18,19)20)12(17)11(10)16-22-13(2,3)14(4,5)23-16/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHACZKQEOGEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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